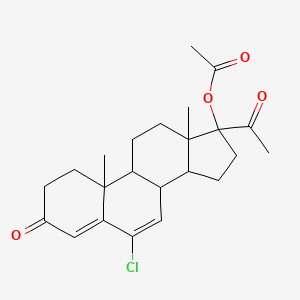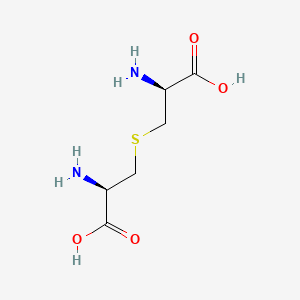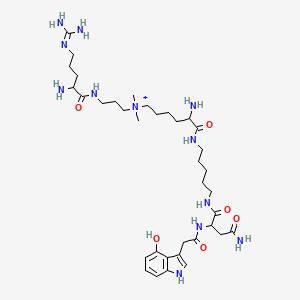
Argiopinin I
Vue d'ensemble
Description
Argiopinin I is a compound that belongs to the class of polyamine toxins isolated from the orb-weaver spider . It is a part of the Argiopinins group of compounds found in spider venoms . The chemical formula of Argiopinin I is C36H63N12O6 .
Molecular Structure Analysis
The molecular structure of Argiopinin I involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The exact mass of Argiopinin I is 759.4994 and its molecular weight is 759.9622 .Applications De Recherche Scientifique
Argiopinin-Binding Proteins
Research has identified argiopinin-binding glycoproteins in bovine cerebrum membranes. These proteins, particularly a 40 kDa glycoprotein, exhibit specific L-[3H]glutamate binding, indicating a role in receptor activities. Their classification as integral membrane proteins suggests involvement in cellular communication or signal transduction processes (Volkova et al., 1989).
Argiopin and Neuronal Responses
Argiopin, a component of the Argiope lobata spider venom which contains Argiopinin, has been found to inhibit glutamate-induced depolarizations in frog motoneurons. This highlights its potential as a tool for studying excitatory amino acid receptors, particularly in understanding sensorimotor synaptic transmission in the spinal cord (Antonov et al., 1987).
Argiopinines and CNS Glutamate Receptors
Argiopinine compounds, also derived from Argiope lobata venom, selectively block ionic currents elicited by glutamate and kainate in hippocampal neurons. This selective blockade suggests their potential use in exploring mammalian central nervous system glutamate receptors, which are crucial for many neurological functions (Kiskin et al., 2005).
Polyamine Toxins and EAA Receptors
Polyamine toxins like argiopine and argiopinine 3, which are related to Argiopinin, have been shown to effectively block rat cortex excitatory amino acid (EAA) receptors. This uncompetitive antagonism provides a basis for studying the complex interactions and mechanisms of EAA receptors in the brain (Davies et al., 1992).
Arpin and Cancer Research
While not directly linked to Argiopinin, research on Arpin, an actin-related protein, sheds light on the broader implications of protein interactions in cellular mechanisms. Arpin's role in cell migration and its effects on the Arp2/3 complex have implications in cancer progression and treatment (Li et al., 2017).
Propriétés
IUPAC Name |
[5-amino-6-[5-[[4-amino-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]-4-oxobutanoyl]amino]pentylamino]-6-oxohexyl]-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N12O6/c1-48(2,20-10-18-43-34(53)26(38)12-9-17-45-36(40)41)19-7-4-11-25(37)33(52)42-15-5-3-6-16-44-35(54)28(22-30(39)50)47-31(51)21-24-23-46-27-13-8-14-29(49)32(24)27/h8,13-14,23,25-26,28,46H,3-7,9-12,15-22,37-38H2,1-2H3,(H10-,39,40,41,42,43,44,45,47,49,50,51,52,53,54)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGEHUZOLMKLZ-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCCC(C(=O)NCCCCCNC(=O)C(CC(=O)N)NC(=O)CC1=CNC2=C1C(=CC=C2)O)N)CCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H63N12O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922346 | |
| Record name | 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Argiopinin I | |
CAS RN |
117233-41-7 | |
| Record name | Argiopinin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117233417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-N-{3-[(2-amino-5-carbamimidamido-1-hydroxypentylidene)amino]propyl}-6-({5-[(1,4-dihydroxy-2-{[1-hydroxy-2-(4-hydroxy-1H-indol-3-yl)ethylidene]amino}-4-iminobutylidene)amino]pentyl}imino)-6-hydroxy-N,N-dimethylhexan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




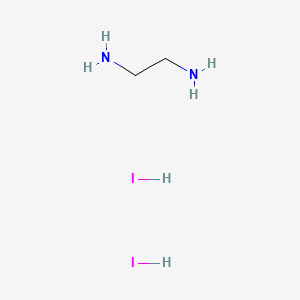
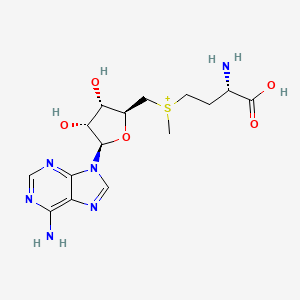
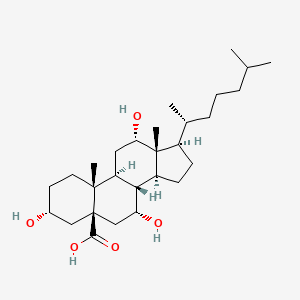

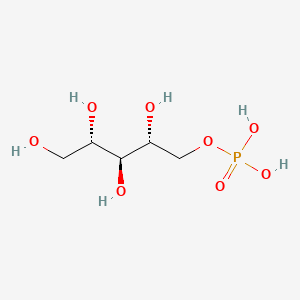
![22-(Cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1218195.png)
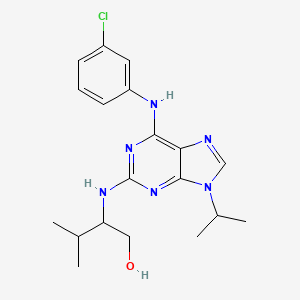
![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B1218197.png)


